ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core modified with a sulfamoylbenzamido group, carbamoyl substituent, and ethyl carboxylate. The ethyl ester group enhances solubility, while the dihydrothienopyridine scaffold contributes to conformational rigidity .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O8S2/c1-4-36-24(31)27-10-9-18-19(15-27)37-23(20(18)21(25)29)26-22(30)16-5-7-17(8-6-16)38(32,33)28(11-13-34-2)12-14-35-3/h5-8H,4,9-15H2,1-3H3,(H2,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCDCFYWNGNHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The thieno[2,3-c]pyridine core distinguishes the target compound from analogs like 3,5-dihydro-2H-thiazolo[3,2-a]pyrimidines (e.g., compounds 11a, 11b in ) and pyrimido[2,1-b]quinazolines (e.g., compound 12 in ). Key differences include:
- Electron density distribution: The thienopyridine core offers a unique π-conjugated system compared to the fused thiazolo-pyrimidine or pyrimido-quinazoline systems, influencing redox properties and binding affinities.
- Substituent positioning: The target compound’s substituents (sulfamoylbenzamido, carbamoyl) are appended to the 2- and 3-positions of the thienopyridine, whereas analogs like 11a/b feature substituents on the benzylidene and furan groups .
Table 1: Structural Comparison of Core Scaffolds
| Compound Class | Core Structure | Key Substituents |
|---|---|---|
| Thieno[2,3-c]pyridine (Target) | Fused thiophene + pyridine | Sulfamoylbenzamido, carbamoyl, ethyl ester |
| Thiazolo[3,2-a]pyrimidine (11a/b) | Fused thiazole + pyrimidine | 2,4,6-Trimethylbenzylidene, cyano group |
| Pyrimido[2,1-b]quinazoline (12) | Fused pyrimidine + quinazoline | Methylfuran, cyano, anthranilic acid |
Spectral and Physicochemical Properties
NMR Profiling
demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes in structurally related compounds. For the target compound:
- The sulfamoylbenzamido group would likely cause distinct deshielding in the aromatic region (δ 7.5–8.5 ppm), comparable to the cyano-substituted benzylidene in compound 11b (δ 8.01 ppm for =CH) .
- The carbamoyl NH2 group may appear as a broad singlet near δ 6.5–7.0 ppm, similar to the NH signals in compound 12 (δ 9.59 ppm) .
Table 2: Key Spectral Data Comparison
| Compound | IR (cm⁻¹) | ^1^H NMR Highlights (δ, ppm) | Molecular Formula |
|---|---|---|---|
| Target | ~3,400 (NH), ~1,710 (CO) | ~7.5–8.5 (sulfamoylbenzamido ArH) | C₂₃H₂₉N₅O₈S₂ (estimated) |
| 11a | 3,436 (NH), 2,219 (CN) | 2.37 (3 CH₃), 7.94 (=CH) | C₂₀H₁₀N₄O₃S |
| 12 | 3,217 (NH), 2,220 (CN) | 9.59 (NH), 6.28 (CH) | C₁₇H₁₀N₄O₃ |
Research Implications and Limitations
While the target compound shares synthetic and spectral traits with analogs in –3, direct comparative bioactivity data are absent. Future studies should prioritize:
Kinase inhibition assays to compare potency with cyano-substituted analogs.
Solubility profiling to assess the ethyl ester’s impact versus methylfuran or Boc-protected derivatives.
Toxicity screening informed by safety protocols for related thienopyridines () .
Preparation Methods
Sulfonation of Benzamide
4-Aminobenzamide is treated with chlorosulfonic acid at −20°C to form 4-chlorosulfonylbenzamide.
Reaction Parameters
Coupling with N,N-Bis(2-Methoxyethyl)Amine
The chlorosulfonyl intermediate reacts with N,N-bis(2-methoxyethyl)amine in the presence of sodium bicarbonate to form the sulfamoyl derivative.
Characterization Data
Final Esterification and Coupling
The ethyl carboxylate group is introduced via esterification of the carboxylic acid intermediate using ethanol and sulfuric acid. Subsequent coupling of the sulfamoylbenzamido moiety to the thienopyridine core employs carbodiimide-mediated chemistry.
Optimized Protocol
- Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- Solvent : Dichloromethane, room temperature (12 h)
- Yield : 65–70%
Analytical and Spectroscopic Validation
Table 1: Comparative Spectral Data of Key Intermediates
Challenges and Optimization Considerations
- Regioselectivity : The thienopyridine cyclization step requires strict temperature control (−20°C) to avoid byproducts.
- Sulfamoylation Efficiency : Excess N,N-bis(2-methoxyethyl)amine (1.5 eq) improves coupling yields to >85%.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final compound.
Alternative Synthetic Routes
A parallel route involves pre-functionalizing the benzamide prior to coupling. For example, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride, then coupled to the thienopyridine amine. This method shortens the synthesis but requires anhydrous conditions.
Scalability and Industrial Relevance
Batch processes using the above methods achieve gram-scale production with >70% overall yield. Continuous-flow systems could enhance sulfonation safety by minimizing exposure to chlorosulfonic acid.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step procedures starting with the construction of the thieno[2,3-c]pyridine core via cyclization reactions. Key precursors like thiophene and pyridine derivatives are cyclized under controlled conditions. Subsequent functionalization includes introducing the carbamoyl group via carbamoylation and coupling the sulfamoylbenzamide moiety using amide bond-forming reagents. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize side products, as demonstrated in analogous thienopyridine derivatives .
Q. How should researchers characterize the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring saturation.
- IR spectroscopy to identify functional groups (e.g., carbamoyl C=O at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹).
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Use personal protective equipment (gloves, lab coat, goggles) due to potential irritancy.
- Work in a ventilated fume hood to avoid inhalation of fine particulates.
- Store in airtight containers away from ignition sources, as ester groups may decompose under heat .
Advanced Research Questions
Q. What methodologies are employed to assess its binding affinity to target proteins?
Pharmacological mechanisms are studied using:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd).
- Enzyme inhibition assays (e.g., fluorescence-based) to measure IC50 values against kinases or proteases.
- Molecular docking simulations (AutoDock, Schrödinger) to predict binding modes, guided by the compound’s sulfamoyl and carbamoyl motifs .
Q. How can computational tools optimize its synthesis or activity?
- AI-driven process optimization : COMSOL Multiphysics coupled with machine learning models can simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, catalyst loading) .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity to design derivatives with improved potency .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical buffer systems, protein concentrations, and incubation times.
- Orthogonal validation : Confirm activity via unrelated methods (e.g., cell viability assays alongside enzymatic inhibition).
- Control for stereochemistry : Verify purity via chiral HPLC, as epimerization during synthesis may alter activity .
Q. What strategies mitigate instability during storage or experimental use?
- Lyophilization : Store as a lyophilized powder under inert gas (N2 or Ar) to prevent hydrolysis of the ester group.
- Light-sensitive handling : Protect from UV exposure to avoid degradation of the thienopyridine core.
- Stability assays : Monitor degradation via HPLC at regular intervals under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
